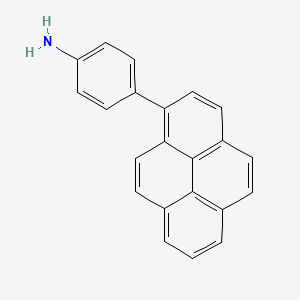

4-(Pyren-1-YL)aniline

Description

Overview of Pyrene (B120774) and Aniline (B41778) Hybrid Systems in Contemporary Chemical Research

Pyrene and aniline derivatives are fundamental building blocks in the design of functional organic materials. Pyrene, a polycyclic aromatic hydrocarbon (PAH), is well-regarded for its high fluorescence quantum yield, extended π-conjugated system, and propensity to form excimers. chemrxiv.orgacs.orgmdpi.commdpi.com These characteristics make pyrene and its derivatives highly suitable for applications in optoelectronic devices, fluorescent probes, and organic semiconductors. acs.orgmdpi.commdpi.com

Aniline and its derivatives, on the other hand, are well-established electron-donating moieties. nih.govnih.gov When a pyrene unit is covalently linked to an aniline derivative, a pyrene-aniline hybrid system is formed. These systems have been the subject of extensive research due to their intriguing photophysical and electronic properties. nih.govnih.govacs.org The interaction between the electron-accepting pyrene and the electron-donating aniline leads to the formation of donor-acceptor (D-A) systems, which are crucial for a variety of applications.

Academic Significance as a Donor-Acceptor System Motif

The core of 4-(Pyren-1-YL)aniline's academic significance lies in its classification as a donor-acceptor (D-A) system. In this configuration, the aniline moiety serves as the electron donor (D) and the pyrene moiety acts as the electron acceptor (A). chemrxiv.orgnih.gov This electronic arrangement gives rise to intramolecular charge transfer (ICT) phenomena upon photoexcitation, which profoundly influences the molecule's properties. chemrxiv.orgacs.orgnih.gov

The efficiency and nature of this charge transfer are dictated by several factors, including the electronic coupling between the donor and acceptor, the redox potentials of the two moieties, and the twist angle between their respective planes. acs.org Even minor chemical modifications, such as the addition of methyl groups to the aniline, can dramatically alter the spectroscopic and kinetic behavior of the system. acs.org

The study of such D-A systems is fundamental to understanding charge transfer processes, which are pivotal in numerous chemical and biological phenomena. nih.gov These molecules serve as ideal models for investigating solvation dynamics and demonstrating non-linear optical (NLO) properties. nih.gov The intramolecular charge transfer can lead to the formation of a "molecular diode" where the donor and acceptor moieties are twisted relative to each other, modulating the charge transfer process. nih.gov

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C22H15N |

| Molecular Weight | 293.4 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem CID 20625767. nih.gov

Research Trajectories in Molecular Electronics and Photonic Materials

The unique electronic and photophysical properties of this compound and related pyrene-aniline hybrids have paved the way for their exploration in several advanced research fields, most notably molecular electronics and photonic materials.

Molecular Electronics:

In the realm of molecular electronics, these compounds are investigated for their potential use in organic light-emitting diodes (OLEDs). Pyrene-based materials are valued as hole transporters and light emitters in OLEDs. mdpi.comnih.govacs.org For instance, a highly efficient blue-emitting OLED was developed using a pyrene-imidazole-pyrene molecule, demonstrating the potential of pyrene derivatives in creating high-performance devices. chinesechemsoc.orgchinesechemsoc.orggdut.edu.cn The donor-acceptor architecture is crucial for achieving high efficiency and brightness in these devices. chinesechemsoc.orgchinesechemsoc.org Research has also explored the use of pyrene-based materials in organic thin-film transistors (OTFTs), where a pyrene derivative exhibited efficient p-type hole-transport behavior. rsc.org

Photonic Materials:

The significant intramolecular charge transfer in pyrene-aniline systems makes them promising candidates for nonlinear optical (NLO) materials. nih.govworldscientific.comacs.org Organic D-π-A compounds are known to exhibit excellent NLO properties, which are essential for applications in optical modulation, laser technology, and optical data storage. rsc.org Pyrenyl Schiff base derivatives have been shown to exhibit reverse saturable absorption, a key characteristic for optical limiting applications. nih.govnih.gov The combination of pyrene's large π-conjugated system with an electron donor like aniline enhances these NLO effects. nih.govnih.gov

Furthermore, the fluorescent properties of pyrene-aniline hybrids are harnessed in the development of chemical sensors. mdpi.com The fluorescence of these molecules can be sensitive to their environment, allowing for the detection of various analytes. For example, pyrene-functionalized nanoparticles have been used as dual-fluorescence sensors for nitroaromatic compounds. acs.orgresearchgate.net

Table 2: Optical and Electrochemical Data for a Related Pyrene-Pyridine Derivative (Py-Br)

| Property | Value |

|---|---|

| Absorption Max (λabs) | 242 - 345 nm |

| HOMO Energy Level | -5.65 eV |

| LUMO Energy Level | -2.39 eV |

| Optical Energy Gap | ~3.28 eV |

| Decomposition Temperature (5% weight loss) | 249 °C |

Data for a functional pyrene-pyridine integrated system, demonstrating typical properties of such hybrids. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

4-pyren-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N/c23-18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13H,23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYIOAHBHWKOFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609166 | |

| Record name | 4-(Pyren-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87393-65-5 | |

| Record name | 4-(Pyren-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Pyren 1 Yl Aniline and Its Analogues

Established Synthetic Pathways

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryl compounds, including 4-(pyren-1-yl)aniline. nih.govacs.orgnih.govresearchgate.net These methods are prized for their reliability and tolerance of a wide range of functional groups. nih.gov

The Suzuki-Miyaura coupling is a particularly prominent method, typically involving the reaction of an aryl halide or triflate with an organoboron compound. nih.govsnnu.edu.cn For the synthesis of this compound, this would generally involve the coupling of pyrene-1-boronic acid with 4-bromo-N,N-dimethylaniline. The reaction is catalyzed by a palladium complex and requires a base. nih.gov The efficiency and mild conditions of the Suzuki-Miyaura reaction have made it a widely adopted strategy in both academic and industrial settings. nih.govrsc.org The development of increasingly sophisticated ligands and precatalysts continues to enhance the generality and reliability of these protocols. acs.org

| Reactants | Catalyst System | Conditions | Product |

| 4-bromo-N,N-dimethylaniline, pyrene-1-boronic acid | Palladium catalyst | Suzuki coupling conditions | N,N-Dimethyl-4-(pyren-1-YL)aniline |

| 2-iodoaniline derivative, pyrrole-3-boronic acid pinacol (B44631) ester | Pd(OAc)2, SPhos | Not specified | 2-(pyrrol-3-yl)aniline derivative beilstein-journals.org |

| ortho-bromoanilines, various boronic esters | Palladium catalyst | Not specified | ortho-substituted anilines nih.gov |

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

The Sonogashira coupling provides another powerful route, forming a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org While traditionally requiring anhydrous and anaerobic conditions, modern variations have been developed that circumvent these limitations. organic-chemistry.org This method is instrumental in creating extended π-conjugated systems. rsc.org Recent advancements have even led to the development of room-temperature, copper-free Sonogashira reactions. nih.govacs.org

| Reactants | Catalyst System | Conditions | Product |

| Aryl iodides, terminal alkynes | Cu(OTf)2, pyrene (B120774) ligand | Not specified | Diaryl acetylenes rsc.org |

| o-iodoanilines, terminal alkynes | (PPh3)2CuBH4 | DBU, 120 °C, 24h, air | 2-ethynylaniline derivatives rsc.org |

| 2-bromoanilines, various alkynes | [DTBNpP]Pd(crotyl)Cl | TMP, ACN, rt, argon | Indole derivatives (after cyclization) nih.gov |

Table 2: Examples of Sonogashira Coupling Reactions

Diazotization and Subsequent Coupling Reactions

Diazotization of primary aromatic amines, followed by coupling reactions, represents a classical and versatile method in aromatic chemistry. organic-chemistry.org In this approach, an aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgscirp.org This intermediate can then be subjected to a variety of transformations.

For the synthesis of this compound, one could envision the diazotization of 1-aminopyrene, followed by a coupling reaction with an aniline (B41778) derivative. Alternatively, diazotized aniline can be coupled with pyrene. A notable example is the synthesis of azo dyes through the grinding of an aniline derivative, sodium nitrite, and p-toluenesulfonic acid with an electron-donor coupling agent. icrc.ac.ir This solvent-free method offers a greener alternative to traditional solution-phase reactions. icrc.ac.ir

| Reactants | Reagents | Conditions | Product |

| Aniline derivative, electron-donor compound | NaNO2, p-TsA | Grinding, 0 °C | Azo dyes icrc.ac.ir |

| Aromatic amines | KI, NaNO2, p-TsOH | Acetonitrile (B52724), room temperature | Aromatic iodides organic-chemistry.org |

Table 3: Examples of Diazotization and Coupling Reactions

Multistep Approaches via Pyrene Precursors (e.g., Friedel-Crafts Acylation, Bromination, Thiolation)

Multistep synthetic sequences starting from pyrene are frequently employed to introduce the necessary functional groups for the eventual formation of this compound. These strategies often rely on classic electrophilic aromatic substitution reactions.

Friedel-Crafts acylation is a key reaction for introducing acyl groups onto the pyrene core. researchgate.netbeilstein-journals.org The reaction of pyrene with an acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride, typically leads to substitution at the most reactive 1, 3, 6, and 8 positions. researchgate.net The resulting acylpyrene can then be further transformed. For instance, a synthesized 4-(pyren-1-yl)thiazol-2-amine was prepared via a three-step sequence starting with a Friedel-Crafts acylation of pyrene. arabjchem.org

Bromination of pyrene is another crucial step for creating versatile synthetic intermediates. nih.gov The direct bromination of pyrene can lead to a mixture of products, with the substitution pattern being highly dependent on the reaction conditions. researchgate.net For example, monobromination can be achieved by treating pyrene with bromine in a solvent like carbon tetrachloride. orgsyn.org The resulting bromopyrene is a valuable precursor for cross-coupling reactions. researchgate.net Dibromination of pyrene often yields a mixture of 1,6- and 1,8-dibromopyrenes. researchgate.net

| Pyrene Precursor | Reagents | Conditions | Product |

| Pyrene | Bromine, CCl4 | 2-3 hours, then overnight stirring | 1-Bromopyrene orgsyn.org |

| Pyrene | Bromine, Nitrobenzene | 120-130 °C, 2-4 hours | 1,3,6,8-Tetrabromopyrene nih.gov |

| 4,5,9,10-tetrahydropyrene | Bromine, DMF/water | 6 hours in DMF, then overnight in water | 2-Bromo-4,5,9,10-tetrahydropyrene tandfonline.com |

Table 4: Examples of Pyrene Bromination Reactions

Thiolation , the introduction of a sulfur-containing group, can also be a step in a multistep synthesis. For instance, a 2-pyrene imine thiol ligand was synthesized via a condensation reaction between pyrene aldehyde and 2-aminothiophenol. researchgate.net While not a direct route to this compound, this demonstrates the functionalization of pyrene with nitrogen and sulfur-containing moieties.

Emerging Synthetic Approaches

Electrochemical Oxidative C–N Coupling Reactions

Electrochemical synthesis is emerging as a powerful and sustainable alternative to traditional methods, often proceeding without the need for external chemical oxidants. d-nb.info Electrosynthesis of 1-methyl-3-(pyren-1-yl)-1H-imidazol-3-ium tetrafluoroborate (B81430) has been achieved through the oxidative C–N coupling of pyrene with methylimidazole. researchgate.net This reaction highlights the potential for forming C-N bonds directly on the pyrene core. researchgate.net

This approach offers a greener and more atom-economical pathway to C-N bond formation. rsc.org The reaction is believed to proceed through the formation of radical intermediates under mild conditions. d-nb.info The regioselectivity of these reactions can be high, offering a distinct advantage. d-nb.info For instance, the electrooxidative C-H/N-H cross-coupling between electron-rich arenes and diarylamine derivatives has shown exclusive para-selectivity for the coupling with anilines. d-nb.info

| Reactants | Conditions | Product |

| Pyrene, Methylimidazole | Constant current electrolysis | 1-methyl-3-(pyren-1-yl)-1H-imidazol-3-ium tetrafluoroborate researchgate.net |

| Electron-rich arenes, Diarylamine derivatives | Undivided electrolytic conditions | Triarylamine derivatives d-nb.info |

Table 5: Examples of Electrochemical Oxidative C–N Coupling Reactions

Synthetic Strategies for Functionalized Derivatives and Related Compounds

The synthetic methodologies described above can be adapted to produce a wide array of functionalized derivatives of this compound. The ability to introduce various substituents onto either the pyrene or aniline moieties allows for the fine-tuning of the compound's electronic and photophysical properties.

For example, a novel fluorescent and metal-ion-sensitive monomer, (E)-4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)-N-(pyren-1-ylmethylene)aniline, was synthesized, demonstrating the integration of other heterocyclic systems. rsc.org Another study reported the synthesis of N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline through the condensation of pyrene-1-carbaldehyde with N,N-dimethylaniline.

Multistep syntheses starting from functionalized pyrene precursors are also common. The synthesis of 4,5,9,10-tetra(2-thienyl)-2,7-di-tert-butylpyrene was achieved through a sequence involving Friedel-Crafts alkylation, bromination, and Stille coupling of pyrene. researchgate.net Furthermore, the synthesis of various 2,6-diaryl-4-(pyren-1-yl)pyridines has been accomplished by reacting 1-pyrenecarboxaldehyde (B26117) with different acetophenones. nih.gov These examples underscore the versatility of pyrene chemistry in constructing complex and functional molecules. rsc.orgmdpi.com

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopic Analysis

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 4-(Pyren-1-YL)aniline is expected to exhibit characteristic absorption bands corresponding to the vibrations of the aniline (B41778) and pyrene (B120774) moieties.

Key vibrational modes anticipated in the FTIR spectrum include the N-H stretching vibrations of the primary amine group in the aniline ring, typically observed in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations from both the pyrene and aniline rings are expected to appear around 3000-3100 cm⁻¹. The spectrum will also be characterized by C=C stretching vibrations within the aromatic rings, which give rise to a series of bands in the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the aromatic amine is typically found in the 1250-1360 cm⁻¹ region. Furthermore, C-H in-plane and out-of-plane bending vibrations will contribute to the fingerprint region of the spectrum, providing detailed structural information.

Table 1: Expected FTIR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500-3300 | N-H Stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | Aromatic C-H Stretching | Pyrene & Aniline Rings |

| 1620-1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1600-1450 | Aromatic C=C Ring Stretching | Pyrene & Aniline Rings |

| 1360-1250 | Aromatic C-N Stretching | Aryl Amine |

Note: The exact positions of the peaks can be influenced by the molecular environment and sample state.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as an excellent complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the polycyclic aromatic hydrocarbon framework of the pyrene unit.

The Raman spectrum of this compound is expected to be dominated by strong signals from the pyrene moiety due to its large polarizability. Characteristic bands for pyrene include intense peaks corresponding to ring stretching and breathing modes elsevierpure.comresearchgate.netresearchgate.net. For instance, prominent Raman bands for solid pyrene are observed around 1597 cm⁻¹, 1440 cm⁻¹, 1241 cm⁻¹, and 413 cm⁻¹ elsevierpure.comresearchgate.net. The aniline part of the molecule will also contribute to the spectrum, with vibrations such as the C-N stretching and ring modes, though they may be less intense compared to the pyrene signals. The high sensitivity of Raman spectroscopy to the carbon skeleton makes it a valuable tool for studying the effects of substitution on the pyrene ring's vibrational properties researchgate.net.

Table 2: Characteristic Raman Bands for the Pyrene Moiety

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1600 | Aromatic Ring Stretching |

| ~1440 | Ring Stretching |

| ~1240 | C-H In-Plane Deformation |

Note: These values are based on studies of pyrene and may be slightly shifted in the this compound molecule due to the aniline substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in this compound.

The ¹H NMR spectrum is anticipated to show a complex set of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons of the pyrene and aniline rings. The nine protons of the pyrene ring system will exhibit a distinct pattern of doublets and triplets, characteristic of condensed polycyclic aromatic systems preprints.orgnih.gov. The four protons of the para-substituted aniline ring will typically appear as two distinct doublets, reflecting the A₂B₂ spin system, though the pyrene substituent will influence their exact chemical shifts. The two amine protons (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will display numerous signals in the aromatic region (typically δ 110-150 ppm). Quaternary carbons, such as the carbon atom of the pyrene ring attached to the aniline group and the carbon of the aniline ring attached to the pyrene, will have characteristic chemical shifts kpi.uamdpi.com. The chemical shifts of the aniline carbons are particularly sensitive to the electronic effects of the pyrene substituent.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ ppm) | Multiplicity (Expected) |

|---|---|---|

| Amine (-NH₂) | Variable (e.g., 3.5-5.0) | Broad Singlet |

| Aniline Ring Protons | 6.5-8.0 | Doublets |

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ ppm) |

|---|---|

| Aniline Ring Carbons | 115-150 |

| Pyrene Ring Carbons | 120-135 |

Note: Predicted chemical shifts are based on data for aniline and pyrene derivatives and can vary depending on the solvent and experimental conditions.

While 1D NMR provides essential data, complex molecules like this compound often exhibit overlapping signals in the aromatic region, making unambiguous assignments challenging. Two-dimensional (2D) NMR techniques are indispensable for resolving these ambiguities by revealing correlations between nuclei.

Correlation Spectroscopy (COSY) is a homonuclear technique that maps the coupling relationships between protons (¹H-¹H). In the COSY spectrum of this compound, cross-peaks will appear between signals of protons that are spin-coupled, typically those on adjacent carbon atoms. This allows for the tracing of proton connectivity within the aniline and pyrene ring systems, confirming the substitution pattern and aiding in the assignment of individual proton resonances.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear technique that correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum corresponds to a C-H bond, linking a specific proton signal to its directly bonded carbon signal. This powerful technique allows for the unambiguous assignment of carbon resonances for all protonated carbons in the molecule, greatly facilitating the complete structural elucidation preprints.orgrsc.org.

The chemical shifts observed in NMR spectra can be sensitive to the local environment of the molecule, including its concentration and the nature of the solvent. Studying these dependencies can provide valuable insights into intermolecular interactions, such as hydrogen bonding and π-π stacking.

Concentration-dependent NMR studies can reveal self-association phenomena. For a molecule like this compound, which contains a large, flat pyrene unit, π-π stacking interactions between molecules can occur, leading to aggregation at higher concentrations. Such aggregation would likely cause upfield shifts in the ¹H NMR signals of the pyrene protons due to the shielding effects of the aromatic ring currents of neighboring molecules. Monitoring chemical shifts as a function of concentration can therefore provide evidence for and quantify the extent of these intermolecular interactions nih.govresearchgate.net.

Solvent-dependent NMR studies involve recording spectra in a variety of deuterated solvents with different polarities and hydrogen-bonding capabilities (e.g., CDCl₃, DMSO-d₆, acetone-d₆). Changes in the chemical shifts of specific protons, particularly the amine (N-H) protons and aromatic protons, can indicate the nature and strength of solute-solvent interactions. For instance, the chemical shift of the N-H protons is highly sensitive to hydrogen bonding with the solvent. Comparing spectra in non-polar versus polar, protic solvents can elucidate the role of hydrogen bonding and other intermolecular forces in the solution-state behavior of the compound unn.edu.ngpitt.edu.

Mass Spectrometry Techniques

Mass spectrometry is a fundamental tool for determining the molecular weight and purity of synthesized compounds. Soft ionization techniques are particularly valuable for analyzing organic molecules like this compound, as they minimize fragmentation and provide clear molecular ion peaks.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a sensitive technique for the analysis of a broad range of molecules nih.gov. In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules with minimal fragmentation nih.gov.

For a compound like this compound, the pyrene moiety itself can act as a chromophore, making it suitable for analysis by related techniques like Label-Assisted Laser Desorption/Ionization (LALDI-MS) nih.gov. The analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high accuracy of TOF analyzers allows for precise mass determination, confirming the compound's elemental composition. Studies on pyrene-containing polymers have demonstrated that pyrene's aromatic structure and absorption capabilities make it an effective component for MALDI-MS analysis, where analyte protonation is the primary ionization mechanism nih.gov. This technique has also been successfully used to identify environmental bacteria capable of degrading pyrene by analyzing their protein fingerprints scielo.org.mx.

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique, widely used for polar and semipolar compounds d-nb.info. It is particularly well-suited for molecules that can be protonated or deprotonated in solution d-nb.inforesearchgate.net. A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge concentration on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer semi.ac.cn.

For this compound, the basic aniline nitrogen makes it an excellent candidate for positive-ion mode ESI-MS. The analysis is typically performed on a solution of the compound, often with a pH modifier like formic acid to enhance protonation, leading to a strong signal for the protonated molecular ion [M+H]⁺ researchgate.net. The intensity of the ESI-MS signal is highly dependent on the compound's basicity and the solvent conditions d-nb.info. The technique is valued for its ability to be coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal. This data is crucial for understanding the structure-property relationships in solid-state materials. While specific crystallographic data for the parent this compound is not detailed in the provided sources, extensive analysis of the closely related derivative, N,N-Dimethyl-4-(pyren-1-yl)aniline, offers significant insights into the structural characteristics of this molecular framework nih.gov.

The crystal structure of N,N-Dimethyl-4-(pyren-1-yl)aniline reveals that the packing is stabilized by weak intermolecular C–H···π interactions nih.gov. These interactions occur between a hydrogen atom of one molecule and the electron-rich π-system of the pyrene ring of a neighboring molecule. Specifically, an interaction connects adjacent molecules to form columns along the c-axis of the crystal lattice nih.gov. Such non-covalent interactions are critical in directing the assembly of molecules in the solid state, influencing properties like thermal stability and charge transport. The study of polycyclic aromatic hydrocarbons (PAHs) under pressure also shows that intermolecular interactions like π-π stacking are fundamental to their packing arrangements researchgate.netunimib.it.

Conformational analysis reveals the spatial orientation of different parts of a molecule. In N,N-Dimethyl-4-(pyren-1-yl)aniline, the molecule is not planar nih.gov. The dimethylamine (B145610) group and the benzene (B151609) ring are nearly coplanar, but this entire aniline moiety is twisted relative to the large pyrene ring system nih.gov. The extent of this twist is quantified by the dihedral angle, which is the angle between the planes of the aniline and pyrene moieties.

Computational studies on similar pyrene-dimethylaniline systems have shown that this dihedral angle is a critical parameter influencing the electronic coupling between the electron donor (aniline) and electron acceptor (pyrene) parts of the molecule researchgate.net. The specific conformation affects the charge transfer characteristics, which are key to the molecule's optical and electronic properties nih.gov. The analysis of bond lengths and angles in the crystal structure of the N,N-dimethyl derivative shows they are within normal ranges and comparable to other similar structures nih.gov.

Below is a table summarizing the key crystallographic data for N,N-Dimethyl-4-(pyren-1-yl)aniline nih.gov.

| Parameter | Value |

| Chemical Formula | C₂₄H₁₉N |

| Molecular Weight (Mr) | 321.40 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1270 (12) |

| b (Å) | 30.686 (6) |

| c (Å) | 9.478 (3) |

| β (°) | 113.35 (2) |

| Volume (ų) | 1636.0 (8) |

| Dihedral Angle (Aniline-Pyrene) | 64.12 (2)° |

This data pertains to the derivative N,N-Dimethyl-4-(pyren-1-yl)aniline.

Polymorphism is the ability of a solid material to exist in more than one crystal structure nih.gov. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. Organic molecules with conformational flexibility, like this compound with its rotatable bond between the pyrene and aniline rings, have a higher likelihood of exhibiting polymorphism nih.gov.

The study of polymorphism is crucial for materials science and pharmaceuticals. While specific polymorphs of this compound are not documented in the provided results, the pyrene molecule itself is known to exhibit multiple polymorphic forms, especially under high pressure researchgate.netresearchgate.net. Studies have shown that compression of pyrene leads to several phase transitions, resulting in different crystal packing and even curvature of the pyrene molecules themselves researchgate.net. This demonstrates that the pyrene moiety can adopt various packing arrangements, a key factor in the formation of polymorphs. Characterizing potential polymorphs would typically involve techniques like X-ray diffraction, thermal analysis (DSC), and spectroscopy to identify and differentiate the crystal forms.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The electronic absorption properties of this compound, investigated through Ultraviolet-Visible (UV-Vis) spectroscopy, are defined by its distinct molecular structure, which combines an electron-donating aniline group with an electron-accepting pyrene moiety. This arrangement classifies the compound as a donor-π-acceptor (D-π-A) system, where the electronic transitions are more complex than those of the individual constituent chromophores. The direct linkage between the aniline and pyrene rings facilitates significant electronic communication, leading to unique spectral features, primarily the emergence of an intramolecular charge-transfer (ICT) band.

Detailed Research Findings

The UV-Vis spectrum of this compound is characterized by contributions from both localized π→π* transitions and a dominant intramolecular charge-transfer (ICT) transition.

Localized π→π Transitions:* At shorter wavelengths, the spectrum exhibits absorption bands that are characteristic of the localized π-electron systems of the pyrene and aniline units. The parent aniline molecule displays absorption peaks in the ultraviolet region, typically around 230 nm and 290 nm researchgate.net. The pyrene core, known for its structured absorption profile, shows transitions up to approximately 350 nm mdpi.com. In the conjugated this compound molecule, these transitions are present but are often broadened and overlaid by the more intense charge-transfer band.

Intramolecular Charge-Transfer (ICT) Transition: The most prominent feature in the absorption spectrum is the band at the longest wavelength, which arises from an intramolecular charge-transfer event. This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-rich aniline donor, to the lowest unoccupied molecular orbital (LUMO), which is mainly centered on the electron-deficient pyrene acceptor. This HOMO→LUMO excitation results in a significant redistribution of electron density across the molecule.

In closely related donor-acceptor compounds, such as N,N-Dimethyl-4-(pyren-1-yl)aniline (PyDMA), the interaction between the donor and acceptor moieties leads to a "very unusual absorption and emission spectra" nih.govresearchgate.net. The photophysical behavior of these systems is heavily influenced by the efficiency of this charge transfer researchgate.net.

Structural studies on the analogous compound PyDMA reveal a significant twist between the planes of the donor and acceptor groups, with a dihedral angle of 64.12° nih.govresearchgate.net. This non-planar geometry modulates the extent of π-conjugation, which in turn affects the energy and intensity of the ICT absorption band. The direct linkage without an extended bridge means that the physical characteristics of the donor and acceptor groups strongly influence the electron transfer mechanism nih.gov. This ICT transition is responsible for the compound's characteristic absorption in the visible region of the spectrum.

Data on Electronic Transitions

The following table presents the absorption maxima (λmax) for the parent compounds, aniline and pyrene, and a related pyrene derivative to illustrate the bathochromic (red) shift indicative of extended conjugation and charge-transfer interactions.

| Compound | λmax (nm) | Solvent | Transition Type | Molar Absorptivity (ε) (L mol-1 cm-1) |

|---|---|---|---|---|

| Aniline | ~290 | Not Specified | π→π | Not Specified |

| N,N-Dimethyl-aniline | 251 | Cyclohexane | π→π | 14,900 |

| Pyrene Monomer | ~350 | Not Specified | π→π | Not Specified |

| Pyrene-based Imine Dimer | 386 | Not Specified | π→π / ICT | Not Specified |

Data sourced from references researchgate.netmdpi.comphotochemcad.com. The data for this compound itself is not explicitly available in the provided search results; the table illustrates the properties of its constituent parts and a related conjugated system.

Photophysical Characteristics and Excited State Dynamics

Electronic Absorption Properties

The electronic absorption spectrum of 4-(Pyren-1-YL)aniline and its derivatives is a composite of transitions originating from the constituent aromatic systems and charge-transfer processes between them.

The extent of this electronic coupling is highly dependent on the dihedral angle (twist angle) between the planes of the pyrene (B120774) and aniline (B41778) rings. acs.org In the solid state, for the related compound N,N-Dimethyl-4-(pyren-1-yl)aniline, this angle is approximately 64.12°, indicating significant steric hindrance that prevents coplanarity. nih.gov This twisting modulates the π-conjugation and, consequently, the intensity and energy of the charge transfer absorption. nih.govacs.org While strong conjugation would favor intense ICT bands, the steric hindrance in these systems often results in mild charge transfer characteristics in the absorption spectra, with the more dramatic effects being observed in the emission spectra. washington.edu The extension of conjugation, even with a twist, typically results in absorption bands that are red-shifted compared to the parent pyrene molecule. mdpi.com

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. In the context of electronic absorption, this manifests as a shift in the absorption maxima (λmax) with varying solvent polarity. For donor-acceptor molecules, the ground state may possess a significant dipole moment that can be stabilized by polar solvents. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption spectrum. chemrxiv.orgnih.gov

Table 1: Illustrative Solvatochromic Effects on Absorption for a Donor-Acceptor Molecule (p-Nitroaniline) This table demonstrates the general principle of solvatochromism in D-A systems.

| Solvent | Polarity Function (ε-1)/(2ε+1) | Absorption Maxima Shift (eV) |

|---|---|---|

| Cyclohexane | 0.203 | -0.32 |

| Toluene | 0.238 | -0.47 |

| Dichloroethane | 0.431 | -0.57 |

| Acetone | 0.465 | -0.66 |

| Acetonitrile (B52724) | 0.480 | -0.69 |

| Water | 0.490 | -0.84 |

Data derived from theoretical calculations on p-nitroaniline, a classic D-A molecule. The shift is relative to the gas phase. chemrxiv.org

Fluorescence Emission Properties

The fluorescence of this compound is particularly sensitive to its environment, reflecting the complex interplay of intramolecular charge transfer, molecular conformation, and intermolecular interactions.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For pyrene-aniline systems, the quantum yield is highly dependent on the solvent environment. In many donor-acceptor systems, the quantum yield tends to be high in non-polar solvents but decreases as solvent polarity increases. nih.gov This quenching in polar solvents is often attributed to the stabilization of the charge-transfer state, which can open up non-radiative decay pathways back to the ground state.

Conversely, some push-pull pyrene dyes are designed to have high quantum yields across a range of solvents. nih.gov The efficiency of emission is a delicate balance between the radiative decay from the excited state and various non-radiative processes. Factors such as the rigidity of the molecular structure and the energy gap between the excited and ground states play crucial roles.

Table 2: Fluorescence Quantum Yields (ΦF) of a Related Pyrene Donor-Acceptor Compound in Various Solvents Data for 1-(4-N,N-dimethylaminophenylethynyl)pyrene illustrates the typical trend for D-A systems.

| Solvent | Quantum Yield (ΦF) |

|---|---|

| n-Hexane | 0.85 |

| Toluene | 0.61 |

| Dichloromethane | 0.24 |

| Acetonitrile | 0.09 |

This data showcases the common trend of decreasing fluorescence quantum yield with increasing solvent polarity. nih.gov

A hallmark of pyrene and its derivatives is the ability to form an "excimer," which is an excited-state dimer formed from the association of an excited-state molecule with a ground-state molecule. utexas.eduresearchgate.net This process is concentration-dependent and requires the two pyrene moieties to be in close proximity, typically in a π-stacked arrangement. utexas.eduarxiv.org

The formation of an excimer is characterized by a distinct change in the fluorescence spectrum. The structured, sharp emission of the pyrene monomer, typically found in the 370-400 nm range, is replaced or accompanied by a broad, structureless, and significantly red-shifted emission band centered around 470-500 nm. utexas.eduresearchgate.net The kinetics of this process involves the diffusion of the molecules to form the encounter complex, followed by the formation and eventual dissociation or radiative/non-radiative decay of the excimer. mdpi.commdpi.com The dissociation of the excimer can regenerate the monomeric ground-state molecules. researchgate.net The entire process can be described by Birks' scheme, which outlines the kinetic pathways for monomer excitation, excimer formation, and their respective decay processes. mdpi.com

Table 3: Solvent Dependence of Fluorescence Emission Maxima (λem) for a Related Pyrene Donor-Acceptor Compound Data for 1-(4-N,N-dimethylaminophenylethynyl)pyrene, illustrating strong positive solvatochromism.

| Solvent | Dielectric Constant (ε) | Emission Maxima (λem, nm) |

|---|---|---|

| n-Hexane | 1.88 | 442 |

| Toluene | 2.38 | 472 |

| Dichloromethane | 8.93 | 528 |

| Acetone | 20.7 | 550 |

| Acetonitrile | 37.5 | 567 |

This data demonstrates a significant red shift in emission as the solvent polarity increases, characteristic of an ICT state. nih.gov

Excited-State Charge Transfer Processes

The electronic structure of this compound, featuring an electron-donating aniline group attached to an electron-accepting pyrene moiety, defines it as a classic donor-acceptor (D-A) system. This architecture facilitates a variety of excited-state charge transfer processes upon photoexcitation.

Photoinduced electron transfer (PET) is a key process in D-A systems. Upon excitation, an electron can be transferred from the highest occupied molecular orbital (HOMO) of the donor (aniline) to the HOMO of the excited-state acceptor (pyrene), or from the LUMO of the excited donor to the LUMO of the acceptor. nih.gov In the case of this compound, the process is typically an oxidative PET, where the excited pyrene acts as an electron acceptor from the ground-state aniline moiety. nih.govresearchgate.net

The efficiency and rate of PET are governed by several factors, including the distance and orientation between the donor and acceptor, the driving force of the reaction (related to the redox potentials of the D-A pair), and the polarity of the solvent. researchgate.net Laser flash photolysis studies on similar systems involving a triplet excited state of an acceptor and various anilines have shown that anilines effectively donate electrons, generating a radical anion of the acceptor and a radical cation of the aniline. rsc.org The transition state of this electron transfer becomes more polar with increasing solvent polarity, which can facilitate the process. rsc.org In polar solvents, a triplet exciplex can dissociate rapidly into an ion pair. rsc.org

Following photoexcitation, this compound can form an intramolecular charge transfer (ICT) state. This process involves the transfer of an electron from the aniline (donor) part of the molecule to the pyrene (acceptor) part, resulting in a highly polar excited state with significant charge separation (D⁺-A⁻). acs.orgnih.gov

The formation of the ICT state is often accompanied by a significant change in the molecule's geometry, particularly a twisting motion around the single bond connecting the donor and acceptor moieties. researchgate.net This twisted intramolecular charge transfer (TICT) state is a specific type of ICT state. The emission from ICT states is characterized by a large Stokes shift, meaning the fluorescence appears at a much longer wavelength than the absorption. acs.orgwashington.edu This emission is also highly sensitive to the polarity of the environment; as solvent polarity increases, the ICT emission band shifts to lower energies (a red shift) due to the stabilization of the highly polar excited state. acs.orgwashington.edu Computational studies on analogous D-π-A pyrene systems confirm that properties like Stokes' shift and excited-state dipole moments increase in more polar solvents, supporting the occurrence of an excited-state ICT process. nih.gov

The dynamics of the D-A system in this compound are complex, involving competition between locally excited (LE) states and charge transfer states. Upon initial excitation, the molecule is promoted to a Franck-Condon excited state, which often has the character of a locally excited state of the pyrene chromophore. From this LE state, the system can relax into the lower-energy ICT state. washington.educhemrxiv.org

Time-Resolved Spectroscopic Studies

To unravel the complex, ultrafast events that occur after photoexcitation, time-resolved spectroscopic techniques with picosecond and femtosecond resolution are employed.

Time-resolved fluorescence and transient absorption spectroscopy provide direct insight into the kinetics of the excited-state processes in this compound. Studies on pyrene and its derivatives show that internal conversion from the initially excited S₂ state to the S₁ state occurs on an extremely fast timescale, typically around 75 femtoseconds for pyrene itself. researchgate.net

Following this initial relaxation, the kinetics are dominated by the charge transfer dynamics. In pyrene-dimethylaniline systems, the formation of the charge transfer state from the locally excited pyrene state has been observed to occur on the picosecond timescale. researchgate.net For instance, molecular dynamics simulations combined with electron transfer theory for pyrene-(CH₂)n-N,N′-dimethylaniline in acetonitrile yielded calculated rise times for the ion pair state that correspond to observed experimental values. researchgate.net

The decay of the fluorescence is often multi-exponential, reflecting the presence of multiple competing decay pathways and potentially different molecular conformations. Time-resolved fluorescence experiments show that the fluorescence lifetime of pyrene is significantly reduced (quenched) in the presence of an electron donor like aniline, which is a hallmark of an efficient PET process. researchgate.netnih.gov Femtosecond transient absorption spectroscopy can track the appearance of the characteristic absorption bands of the pyrene radical anion and the aniline radical cation, providing a direct measure of the rate of charge separation. nih.gov Conversely, the decay of these transient absorption signals reveals the kinetics of charge recombination, which can lead back to the ground state or, in some cases, to a triplet state. youtube.com

The table below summarizes typical kinetic data for related pyrene-donor systems, illustrating the timescales of the key photophysical processes.

| Process | System | Solvent | Timescale | Reference |

| S₂ → S₁ Internal Conversion | Pyrene | Acetonitrile | ~75 fs | researchgate.net |

| Photoinduced ET (Rise Time) | Pyrene-(CH₂)₁-N,N′-dimethylaniline (P1D) | Acetonitrile | 1.7 ps (experimental) | researchgate.net |

| Photoinduced ET (Rise Time) | Pyrene-(CH₂)₂-N,N′-dimethylaniline (P2D) | Acetonitrile | 6.1 ps (experimental) | researchgate.net |

| Photoinduced ET (Rise Time) | Pyrene-(CH₂)₃-N,N′-dimethylaniline (P3D) | Acetonitrile | 11 ps (experimental) | researchgate.net |

Ultrafast Dynamics in Solid State and Solution

The study of ultrafast dynamics in this compound and its derivatives provides insight into the charge transfer processes that occur on femtosecond to picosecond timescales following photoexcitation.

In the solid state , studies on the closely related compound N,N-dimethyl-4-(pyren-1-yl)aniline (PyDMA) using femtosecond optical pump-probe spectroscopy have unveiled a complex photochemistry. These investigations show that upon optical excitation, a charge-transfer state is formed, which is strongly coupled to a radical ion pair state. This coupling facilitates a transition to the radical ion pair state on a femtosecond timescale. Within approximately 800 femtoseconds, the system relaxes back to the ground state or forms the radical ion pair. Subsequent probing reveals processes of vibrational cooling and an enhanced population inversion of the radical ion pair state. This rapid switching behavior makes such compounds potential candidates for molecular diodes.

In solution , the dynamics are heavily influenced by the surrounding solvent environment. For D-A systems like this compound, photoexcitation leads to an intramolecular charge transfer (ICT) from the aniline donor to the pyrene acceptor. The speed and efficiency of this charge transfer are dictated by solvent polarity and viscosity. In polar solvents, the stabilization of the charge-separated excited state is more pronounced, which can facilitate the ICT process. Ultrafast transient absorption spectroscopy on similar donor-acceptor molecules has shown that the relaxation of the excited state, internal conversion, and intersystem crossing can occur on a sub-picosecond to picosecond timescale. The solvent polarity has a significant impact on the efficiency of these different relaxation pathways, for instance by altering the coupling between excited singlet and triplet states.

Non-Linear Optical (NLO) Properties

Materials with strong NLO properties are of great interest for applications in photonics, optical computing, and frequency mixing. Organic molecules with D-A structures, such as this compound, are known to exhibit significant NLO responses.

Origin and Modulation of NLO Response

The origin of the NLO response in this compound is rooted in its molecular structure, specifically the combination of an electron-donating group (aniline) and an electron-accepting group (pyrene) connected through a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon interaction with a strong electromagnetic field, which is the fundamental source of the nonlinear optical behavior. The large π-conjugated system of the pyrene moiety enhances this effect.

The NLO response of pyrene-aniline derivatives can be modulated through several strategies:

Modification of Donor and Acceptor Strength : Enhancing the electron-donating ability of the aniline moiety (e.g., by N-alkylation to form N,N-dimethylaniline) or increasing the accepting character of the pyrene can lead to a larger NLO response.

Extension of the π-Conjugated Bridge : Introducing conjugated linkers, such as alkyne or imine groups, between the donor and acceptor can increase the conjugation length. This extension facilitates electron transport and enhances intramolecular charge transfer, thereby boosting the NLO properties.

Structural Planarity : The degree of twisting between the donor and acceptor planes affects the electronic coupling. While some twisting can be beneficial, maintaining a high degree of planarity across the conjugated bridge generally improves the NLO response.

Quantum chemistry calculations have shown that both the large π-conjugated system and the efficiency of ICT contribute to the NLO properties, with electron transfer often playing the decisive role.

Hyperpolarizability Calculations and Structural Parameters

The NLO response of a molecule is quantified by its hyperpolarizability tensors. The first hyperpolarizability (β) is associated with second-order NLO effects, while the second hyperpolarizability (γ) relates to third-order effects. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these parameters and to understand structure-property relationships.

Studies on various pyrene-based D-A systems have shown that modifications to the molecular structure lead to significant changes in calculated hyperpolarizability values. For instance, the introduction of different acceptor groups or the extension of the π-system can dramatically increase the computed values of β and γ.

A critical structural parameter is the dihedral angle between the donor and acceptor moieties. X-ray crystallography of the derivative N,N-dimethyl-4-(pyren-1-yl)aniline reveals that the mean plane of the dimethylaniline group is twisted by a dihedral angle of 64.12(2)° with respect to the pyrene ring system. researchgate.net This significant twist angle modulates the electronic coupling between the donor and acceptor, which in turn influences the ICT characteristics and the magnitude of the hyperpolarizability. Computational models show a direct correlation between such structural parameters, the HOMO-LUMO energy gap, and the predicted NLO response. A smaller energy gap is generally associated with a larger hyperpolarizability.

The table below presents results from a DFT study on a series of pyrene derivatives, illustrating how structural modifications impact key electronic and NLO parameters.

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (μ, Debye) | Avg. Polarizability (⟨α⟩, 10⁻²² esu) | First Hyperpolarizability (β_vec, 10⁻²⁷ esu) | Second Hyperpolarizability (⟨γ⟩, 10⁷ esu) |

| MCPTR (Reference) | 3.210 | - | - | - | - |

| MCPTD7 | 0.0321 (Eₕ)* | 7.200 | 2.40 | 2.84 | 8.6024 |

| Note: The value for MCPTD7 is presented in Hartree (Eₕ) in the source material, which corresponds to a significantly smaller gap than the reference compound. |

These calculations demonstrate that strategic chemical design can lead to compounds with remarkably high NLO responses, suitable for advanced optical applications.

Photophysical Property Prediction and Elucidation

Theoretical models are instrumental in predicting the light-absorbing and emitting properties of this compound, guiding the design of new materials for optoelectronic applications.

The absorption and emission spectra of pyrene derivatives are routinely simulated using quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for predicting the electronic excited states and their corresponding transition probabilities, which dictate the features of a UV-Vis spectrum. faccts.de For complex systems like this compound, where charge-transfer states can play a significant role, the choice of the functional, such as CAM-B3LYP, is crucial for obtaining accurate results. rsc.org

Computational studies on related N,N-dimethyl-4-(pyren-1-yl)aniline (PyDMA) have shown that the physical characteristics of the donor (aniline) and acceptor (pyrene) moieties strongly influence the electron transfer mechanism, leading to unusual absorption and emission spectra. nih.gov Simulations for pyrene derivatives often focus on the transitions to the low-lying singlet excited states, which are related to the ¹Lₐ and ¹Lₑ states of the parent pyrene molecule. The excitation from the ground state to the ¹Lₐ state is typically responsible for the prominent absorption band around 340 nm in pyrene. nih.gov

While specific simulated spectral data for this compound is not extensively documented in the reviewed literature, studies on analogous systems provide a template for such investigations. For instance, the simulation of the absorption spectrum of a dimethylaniline-functionalized pyrene (PyLa) has been performed and compared with experimental data. researchgate.net Theoretical calculations for a pyrene dimer have also been used to predict emission wavelengths. rsc.org These simulations help in assigning experimental spectral features to specific electronic transitions.

Table 1: Simulated Photophysical Data for a Related Pyrene-Pyridine System This table presents data for a related class of pyrene-pyridine compounds to illustrate typical computational results, as specific data for this compound was not available in the searched literature.

| Compound | Calculated S1 Energy (eV) | Calculated T1 Energy (eV) |

|---|---|---|

| Py-03 | 3.38 | 2.35 |

| Py-MeO | 3.37 | 2.35 |

| Py-Me | 3.39 | 2.35 |

| Py-Br | 3.31 | 2.34 |

Data sourced from a computational study on pyrene-pyridine derivatives. acs.org

The accurate calculation of excitation energies and ionization potentials is fundamental to understanding the electronic behavior of this compound. For pyrene and its derivatives, the low-lying singlet excited states, which originate from the ¹Lₐ and ¹Lₑ states of pyrene, significantly influence their absorption and fluorescence properties. rsc.orgrsc.org Achieving quantitative accuracy in these calculations has been a persistent challenge for quantum chemistry. rsc.org

Advanced computational methods like multi-reference perturbation theory (MRPT) have been employed to study the excited states of phenyl-substituted pyrene derivatives with considerable success. nih.govrsc.orgrsc.org These methods are often necessary because single-reference theories may not adequately describe the complex electronic structure of these excited states. rsc.org Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are also common tools for calculating these properties. nih.gov The ionization potential can be estimated from the energy of the Highest Occupied Molecular Orbital (HOMO), while the electron affinity relates to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For a series of related pyrene-pyridine derivatives, the calculated HOMO energy values ranged from -5.71 to -5.76 eV, and the LUMO energy values ranged from -2.03 to -2.12 eV. acs.org In another study on a pyrene-imidazole-pyrene system, the HOMO and LUMO levels were calculated to be -5.45 eV and -2.46 eV, respectively. chinesechemsoc.org These values are critical for predicting the ease of hole and electron injection in organic electronic devices.

Table 2: Calculated Electronic Properties of Pyrene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |

|---|---|---|---|---|

| Pyrene | - | - | 7.41 (exp.) | 0.58 (exp.) |

| Py-Br (related derivative) | -5.76 | -2.12 | - | - |

| PyPI-Py (related derivative) | -5.45 | -2.46 | - | - |

Data for Pyrene is experimental. Data for Py-Br and PyPI-Py are from DFT calculations on related pyrene derivatives. acs.orgchinesechemsoc.org

Reactivity and Mechanism Studies

Computational methods are also employed to investigate the chemical reactivity of this compound, providing insights into reaction mechanisms and predicting reaction rates.

The aniline moiety in this compound possesses a nucleophilic nitrogen atom. The reactivity of this site is crucial for various chemical transformations. The nucleophilicity can be quantified and ranked using established scales, such as Mayr's nucleophilicity scale, which is based on the linear free energy relationship: log k = sN(N + E). arabjchem.orguni-muenchen.de In this equation, N is the nucleophilicity parameter, sN is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter of the reaction partner.

A detailed kinetic study was performed on 4-(pyren-1-yl)thiazol-2-amine, a close structural analogue of this compound. arabjchem.org The nucleophilic reactivity of this compound with the electrophile 4,6-dinitrobenzofuroxan (DNBF) was studied, allowing for the determination of its nucleophilicity parameter, N = 5.39. arabjchem.org This value allows for a direct comparison of its reactivity with a wide range of other nucleophiles. arabjchem.org Similar kinetic studies on aniline and its derivatives in nucleophilic aromatic substitution (SNAr) reactions have been extensively reported, providing a framework for understanding the reactivity of the aniline unit in the target molecule. nih.govresearchgate.net The electronic nature of substituents on the aniline ring significantly influences its nucleophilic character. nih.govrsc.org

Table 3: Mayr's Nucleophilicity Parameters for Aniline and a Related Pyrene Derivative

| Nucleophile | N Parameter | sN Parameter | Solvent |

|---|---|---|---|

| Aniline | 12.64 | 0.68 | Acetonitrile |

| 4-(pyren-1-yl)thiazol-2-amine | 5.39 | - | Acetonitrile |

Data for aniline is from Mayr's Database. lmu.de Data for 4-(pyren-1-yl)thiazol-2-amine is from a kinetic study. arabjchem.org

In the closely related molecule N,N-dimethyl-4-(pyren-1-yl)aniline, crystallographic data reveals a significant twist between the two aromatic systems. The dihedral angle between the mean plane of the pyrene ring system and the plane of the dimethylaniline moiety is 64.12 (2)°. nih.gov This twisted conformation is a result of steric hindrance between the ortho-hydrogens of the aniline ring and the hydrogen atoms on the pyrene core. This twisting modulates the degree of π-conjugation between the donor and acceptor units, which in turn affects the electronic and photophysical properties. Studies on the rotational barriers in other N-aryl aniline derivatives have shown that these barriers can be influenced by the electronic effects of substituents. csic.es The potential energy surface of pyrene dimers has also been a subject of intense computational study to understand π-stacking interactions, which can also play a role in the solid-state packing of this compound. pnas.orgnih.gov

Table 4: Conformational Data for a Related Pyrene-Aniline Derivative

| Compound | Parameter | Value | Method |

|---|---|---|---|

| N,N-Dimethyl-4-(pyren-1-yl)aniline | Dihedral Angle (Pyrene-Aniline) | 64.12 (2)° | X-ray Crystallography |

Data sourced from a crystallographic study. nih.gov

Advanced Computational Models

To accurately describe the complex electronic structure and photophysics of molecules like this compound, researchers often turn to advanced computational models that go beyond standard DFT approaches.

Multi-reference methods are particularly important for studying the excited states of pyrene derivatives. rsc.orgrsc.org The low-lying excited states of pyrene have significant multi-reference character, meaning they cannot be accurately described by a single electronic configuration. nih.gov Methods like Multi-Reference Perturbation Theory (MRPT), specifically the Generalized Multi-Configuration Quasi-Degenerate Perturbation Theory (GMCQDPT), have been successfully applied to calculate the excitation energies of phenyl-substituted pyrenes. nih.govrsc.orgrsc.org Another high-level approach is the combination of DFT with multi-reference configuration interaction (DFT/MRCI), which has also yielded accurate excitation energies for pyrene. nih.gov

For larger systems, domain-based local pair natural orbital (DLPNO) coupled-cluster methods, such as DLPNO-CCSD(T), offer a balance between accuracy and computational cost. This method has been used to accurately characterize the potential energy surface of the pyrene dimer. nih.gov Furthermore, the development of machine learning algorithms trained on quantum chemical data is an emerging area that promises to accelerate the prediction of molecular properties and the simulation of spectra. youtube.comnih.gov These advanced models are essential for achieving a quantitative understanding and predictive capability for the properties and behavior of this compound.

Computational and Theoretical Investigations of 4 Pyren 1 Yl Aniline

1 Polarizable Continuum Models (PCM) for Solvent Effects

The environment surrounding a molecule can significantly influence its electronic structure and properties. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the effects of a solvent without the prohibitive cost of modeling individual solvent molecules. wikipedia.org In this model, the solvent is represented as a continuous, polarizable medium characterized by its dielectric constant. wikipedia.orgacs.org This approach is effective in predicting how the polarity of a solvent can alter the energies of molecular orbitals, absorption and emission spectra, and dipole moments. acs.orgacs.org

For pyrene (B120774) derivatives, studies have shown that increasing solvent polarity can lead to the stabilization of the system. researchgate.net DFT and TD-DFT calculations, often in conjunction with PCM, are employed to investigate these solvatochromic effects. For instance, in studies of various pyrene derivatives, the stability of the molecules was observed to increase with the polarity of the solvent medium. researchgate.net The choice of the PCM variant, such as the Integral Equation Formalism PCM (IEFPCM) or the Conductor-like PCM (CPCM), can be tailored to the specific system and properties being investigated. wikipedia.orgmdpi.com

Table 1: Representative Data on the Effect of Solvents on the Electronic Properties of a Structurally Related Pyrene Derivative (1-Aminopyrene).

| Solvent | Dielectric Constant (ε) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Gas Phase | 1.0 | -5.10 | -1.50 | 3.60 |

| Toluene | 2.38 | -5.12 | -1.55 | 3.57 |

| Dichloromethane | 8.93 | -5.15 | -1.62 | 3.53 |

| Acetonitrile (B52724) | 37.5 | -5.16 | -1.65 | 3.51 |

Note: The data presented in this table is illustrative and based on computational studies of 1-aminopyrene, a compound structurally similar to this compound. The values are representative of general trends observed in pyrene-amine systems and are not experimental values for this compound.

2 Marcus Electron Transfer Theory Applications for Charge Mobility

The performance of organic semiconductor devices is fundamentally linked to the efficiency of charge transport through the material. In many organic materials, charge transport occurs via a "hopping" mechanism, where charges move between adjacent molecules. The rate of this hopping can be described by Marcus Electron Transfer Theory. researchgate.net This theory provides a framework for calculating the charge transfer rate based on two key parameters: the electronic coupling (or transfer integral) between adjacent molecules and the reorganization energy (λ). osti.gov

The reorganization energy is composed of two parts: an internal component related to the geometry relaxation of the molecule upon gaining or losing a charge, and an external component related to the polarization of the surrounding medium. A lower reorganization energy and a higher electronic coupling lead to a higher charge mobility.

Computational studies on various pyrene derivatives have utilized Marcus theory to predict their charge transport properties. researchgate.netacs.org For instance, theoretical investigations on pyrene derivatives have shown that chemical modifications can significantly impact both reorganization energy and electronic coupling, thereby tuning the charge mobility. researchgate.netarxiv.org DFT calculations are used to determine the reorganization energies for both holes (λh) and electrons (λe). researchgate.net

For a molecule like this compound, which combines a hole-transporting aniline (B41778) moiety with an electron-rich pyrene core, it is expected to exhibit bipolar charge transport characteristics. Theoretical studies on aminopyrene have indicated its potential as a good hole-transporting material. researchgate.net The calculated reorganization energy for hole transport in aminopyrene was found to be lower than that for electron transport, suggesting more efficient hole mobility. researchgate.net Similar trends would be anticipated for this compound. The specific values of charge mobility would depend on the molecular packing in the solid state, which determines the electronic coupling between neighboring molecules. researchgate.net

Table 2: Calculated Reorganization Energies and Predicted Charge Mobilities for Structurally Related Pyrene Derivatives.

| Compound | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) | Predicted Hole Mobility (μh) (cm²V⁻¹s⁻¹) | Predicted Electron Mobility (μe) (cm²V⁻¹s⁻¹) |

| 1-Aminopyrene | 0.28 | 0.45 | ~0.1-1.0 | <0.1 |

| 2,7-Diphenyl-substituted pyrene | - | - | 2.95 | - |

| 4,5-Dithienylpyrene | - | - | - | 6.24 |

| Tetrahydroxypyrene | 0.34 | 0.79 | - | - |

Note: This table includes representative data from computational studies on various pyrene derivatives to illustrate the application of Marcus theory. researchgate.netresearchgate.net The values are not specific to this compound but provide a comparative basis for understanding its potential charge transport properties. The actual mobility is highly dependent on crystal packing.

Research Applications in Advanced Materials and Chemical Probes

Organic Electronic Materials Development

The strong electron delocalization and charge-carrier mobility inherent to the pyrene (B120774) core make it a promising building block for organic electronic materials. acs.orguky.edu When functionalized with groups like aniline (B41778), these molecules can be tailored for specific roles in electronic devices.

Pyrene-based compounds, including those with aniline or related nitrogen-containing moieties, have been successfully developed as hole-transporting materials (HTMs) for OLEDs. acs.orgnih.gov Due to its fused aromatic ring system, pyrene acts as an effective light emitter and hole transporter. acs.org For a material to function effectively as an HTM, it must possess suitable Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection from the anode, as well as good thermal stability and charge mobility. nih.govresearchgate.netrsc.org

Researchers have synthesized various pyrene derivatives to serve as HTMs. For example, a series of pyridine-appended pyrene derivatives were designed and studied for their application in OLEDs. nih.govresearchgate.net These materials exhibited suitable HOMO values (around 5.6 eV), which closely match the work function of indium tin oxide (ITO) anodes, facilitating efficient hole injection. nih.govresearchgate.net Furthermore, these compounds demonstrated high glass transition temperatures and melting points, which are crucial for the morphological stability and longevity of OLED devices. nih.govresearchgate.net In device testing, an OLED using a brominated pyrene-pyridine derivative (Py-Br) as the HTM achieved a maximum luminance of 17,300 cd/m², a current efficiency of 22.4 cd/A, and an external quantum efficiency (EQE) of 9%. acs.orgnih.gov This performance highlights the potential of pyrene-based materials to rival or even exceed commercially available HTMs like NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine), which can suffer from issues like crystallization. acs.orgnih.gov

Table 1: Performance of OLEDs with Pyrene-Pyridine based Hole Transport Materials

| HTM Compound | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum EQE (%) |

|---|---|---|---|

| Py-Br | 17,300 | 22.4 | 9.0 |

| Py-Me | - | - | - |

| Py-03 | - | - | - |

Data sourced from studies on functional pyridine-appended pyrene derivatives. acs.orgnih.govresearchgate.net

Beyond OLEDs, the favorable electronic properties of pyrene derivatives allow for their integration into other organic semiconductor devices. uky.edu The ability to transport charge carriers makes them suitable for use in organic field-effect transistors (OFETs) and organic phototransistors (OPTs). uky.edunih.govrsc.org The performance of these devices is highly dependent on the charge carrier mobility of the semiconductor material. nih.gov

For instance, a pyrene-based organic semiconductor, 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP), was synthesized and used in an organic thin-film transistor (OTFT). nih.gov This material demonstrated high-performance p-type semiconductor behavior, achieving a field-effect mobility of 2.1 cm² V⁻¹ s⁻¹ and a high on/off current ratio of 7.6 × 10⁶. nih.gov The development of high-performance n-type organic semiconductors has lagged behind p-type materials, presenting a challenge for advancing organic electronics. rsc.org However, the versatility of the pyrene structure allows for chemical modifications to tune its electronic properties for various applications in advanced optoelectronics. uky.edursc.org

Fluorescent Probes and Chemical Sensors

The intense and environmentally sensitive fluorescence of the pyrene unit is a key feature in the design of chemical sensors. nih.gov The aniline moiety can serve as a binding site or a signaling unit, allowing for the creation of probes that can detect a wide range of analytes with high sensitivity and selectivity.

The fundamental design of a pyrene-aniline based fluorescent sensor involves covalently linking the pyrene fluorophore to a receptor unit that can selectively interact with a target analyte. The aniline group itself can act as a simple receptor or be further functionalized to create more complex and selective binding pockets. The interaction between the receptor and the analyte induces a change in the photophysical properties of the pyrene fluorophore, leading to a detectable signal, such as a change in fluorescence intensity or wavelength. journalcra.com For example, water-soluble pyrene-based sensors have been designed by incorporating sulfonate groups to enhance their applicability in aqueous environments. chemrxiv.orgchemrxiv.org

Several photophysical mechanisms can be exploited for sensing with pyrene-aniline systems.

Photoinduced Electron Transfer (PET): In a typical PET sensor, the aniline nitrogen has a lone pair of electrons that can quench the fluorescence of the nearby excited pyrene through electron transfer. Upon binding of an analyte (like a metal ion) to the aniline group, the energy of the lone pair is lowered, inhibiting the PET process and "turning on" the fluorescence. mdpi.commdpi.com

Intramolecular Charge Transfer (ICT): The aniline group is an electron donor, while the pyrene can act as an acceptor. Upon photoexcitation, an ICT state can be formed, which often has different emission characteristics than the locally excited state of pyrene. The binding of an analyte can modulate the efficiency of the ICT process, leading to a change in the emission spectrum.

Excimer Modulation: A unique feature of pyrene is its ability to form an "excited state dimer" or excimer when two pyrene molecules are in close proximity (~10 Å). nih.gov This excimer exhibits a characteristic broad, unstructured, and red-shifted emission band (around 460-550 nm) compared to the structured monomer emission (<425 nm). nih.gov Sensor design can leverage this by creating systems where the analyte binding event either promotes the formation of an excimer (turn-on) or disrupts a pre-existing excimer (turn-off), allowing for ratiometric sensing. nih.govresearchgate.net

Pyrene-aniline and related architectures have been successfully employed to detect a variety of important analytes.

Metal Ions: Pyrene-based fluorescent probes have demonstrated high selectivity and sensitivity for various metal ions. For example, probes have been developed that show a "turn-off" fluorescence response upon binding with Fe³⁺, Cu²⁺, and Fe²⁺. chemrxiv.orgnih.govmdpi.com The detection limits for these ions can reach the micromolar (μM) and even nanomolar (nM) range. chemrxiv.orgmdpi.com One Schiff base ligand derived from pyrene and pyrazole (B372694) detected Cu²⁺ and Fe²⁺ with detection limits of 0.42 μM and 0.51 μM, respectively. mdpi.com Another water-soluble probe detected Fe³⁺ with a limit of detection (LOD) as low as 45.6 nM. chemrxiv.orgchemrxiv.org

Anions: The design principles for pyrene-aniline sensors can be extended to the detection of anions. While direct examples for 4-(Pyren-1-yl)aniline are less common, related structures like 4-(pyrrol-1-yl)pyridine have been shown to act as effective sensors for nitrite (B80452) ions in aqueous solutions, with a low limit of detection of 0.330 ppm. mdpi.comnih.gov The sensing mechanism in this case involves changes in the supramolecular aggregation of the probe upon interaction with the anion. mdpi.comnih.gov

Nitroaromatic Compounds: The electron-rich nature of the pyrene-aniline system makes it an excellent candidate for detecting electron-deficient nitroaromatic compounds, which are common components in explosives and industrial pollutants. mdpi.comrsc.org The sensing mechanism is typically fluorescence quenching, where the excited state of the pyrene fluorophore is deactivated by the nitroaromatic analyte through a PET or energy transfer process. digitellinc.comresearchgate.net Pyrene-based probes have shown high sensitivity for analytes like p-nitroaniline and picric acid, with one system reporting a limit of detection for p-nitroaniline as low as 6.18 x 10⁻⁹ M. rsc.orgresearchgate.net

Table 2: Examples of Analytes Detected by Pyrene-Based Fluorescent Probes

| Analyte Category | Specific Analyte | Limit of Detection (LOD) | Sensing Mechanism |

|---|---|---|---|

| Metal Ions | Fe³⁺ | 45.6 nM | Fluorescence Turn-Off |

| Cu²⁺ | 0.42 μM | Fluorescence Turn-Off | |

| Fe²⁺ | 0.51 μM | Fluorescence Turn-Off | |